molecular formula C9H11NO2S B1301074 5-(Methylsulfonyl)indoline CAS No. 387350-92-7

5-(Methylsulfonyl)indoline

Cat. No. B1301074
M. Wt: 197.26 g/mol
InChI Key: OFYOHQMIBTVTKY-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)indoline is a chemical compound that is part of a broader class of indoline derivatives. These compounds are characterized by a sulfonyl group attached to the indoline structure, which can significantly alter their chemical and biological properties. The sulfonyl group is a versatile functional group in medicinal chemistry, often imparting improved pharmacokinetic properties or serving as a key pharmacophore in drug design.

Synthesis Analysis

The synthesis of indoline derivatives with sulfonyl groups can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles is achieved in five steps from indole with a 46% yield . Similarly, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a related compound, is performed in four steps starting from commercially available precursors . These syntheses involve protection and deprotection steps, lithiation, and cyclization reactions, highlighting the intricate chemistry involved in producing sulfonyl indoline derivatives.

Molecular Structure Analysis

The molecular structure of sulfonyl indoline derivatives is characterized by the presence of a sulfonyl group attached to the indoline ring. This group can influence the electronic distribution within the molecule and affect its binding to biological targets. For example, the presence of a sulfonyl group in 4-(2-aminoethoxy)-N-(phenylsulfonyl)indoles contributes to their high affinity towards the 5-HT6 receptor . The molecular structure of these compounds is crucial for their biological activity and selectivity.

Chemical Reactions Analysis

Indoline derivatives with sulfonyl groups can participate in various chemical reactions. These reactions are often utilized to further modify the indoline core or to introduce additional functional groups that can enhance biological activity. For instance, the synthesis of N-(1,3-thiazol-2-yl) indoline-5-sulfonic acids involves the attachment of a thiazole heterocycle to the indoline core . Additionally, the conversion of sulfonic acids to sulfonyl chlorides is a common reaction that enables the formation of indoline-5-sulfonamide pharmacophores .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(methylsulfonyl)indoline derivatives are influenced by the presence of the sulfonyl group. These properties include solubility, melting point, and stability, which are important for the pharmacological application of these compounds. For example, the solubility of these compounds in various solvents can affect their bioavailability and absorption in biological systems. The stability of the sulfonyl group under physiological conditions is also critical for the compound's efficacy as a drug.

Scientific Research Applications

GPR119 Agonists for Anti-Diabetic Agents

  • Indoline Carbamate and Indolinylpyrimidine Derivatives : 5-(Methylsulfonyl)indoline has been identified as a core motif in the development of novel GPR119 agonists. These agonists have shown potential as anti-diabetic agents. In particular, compounds carrying this motif have been effective in lowering plasma glucose and enhancing insulin secretion in diabetic models (Sato et al., 2014).

Cytotoxic Activity in Cancer Research

  • Seco-Duocarmycin Analogs : Indole C5-O-substituted seco-cyclopropylindole (seco-CI) compounds, including those with 5-O-methylsulfonyl substituents, were tested for cytotoxic activity against human cancer cell lines. Some derivatives exhibited significant activity, suggesting a role in developing cancer therapies (Choi & Ma, 2010).

Anti-Inflammatory Applications

  • Novel Indoline Derivatives : Research on indoline carbamates, including those with methylsulfonyl groups, demonstrated significant anti-inflammatory effects in models of colitis. These compounds were more potent and effective than traditional treatments, indicating their potential in treating inflammatory diseases (Shifrin et al., 2016).

Drug Development for Cognitive Disorders

  • 5-HT6 Receptor Antagonists : A series of indole derivatives with methylsulfonyl motifs has been explored as 5-hydroxytryptamine-6 receptor (5-HT6R) antagonists. These compounds show potential for treating cognitive disorders, with some exhibiting high selectivity and oral bioavailability (Nirogi et al., 2017).

COX Inhibitors and Analgesic Activity

  • Indolinylpyrimidine-Based COX Inhibitors : Derivatives of indolinylpyrimidine, incorporating methylsulfonyl groups, have been synthesized as COX inhibitors. These compounds have shown promising results in reducing inflammation and pain, potentially useful for rheumatoid arthritis and similar conditions (Lai et al., 2010).

Safety And Hazards

The safety information for 5-(Methylsulfonyl)indoline indicates that it is a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it should be handled with care, using protective gloves, clothing, and eye/face protection. It should also be used only outdoors or in a well-ventilated area .

Future Directions

Indoles, including 5-(Methylsulfonyl)indoline, are gaining importance in medicinal chemistry due to their physiological activity. They exhibit various biologically vital properties, and their application as biologically active compounds has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and new applications of indoles is a promising direction for future research .

properties

IUPAC Name

5-methylsulfonyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-13(11,12)8-2-3-9-7(6-8)4-5-10-9/h2-3,6,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYOHQMIBTVTKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371152
Record name 5-(Methanesulfonyl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methylsulfonyl)indoline

CAS RN

387350-92-7
Record name 5-(Methanesulfonyl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 387350-92-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
K Sato, H Sugimoto, K Rikimaru, H Imoto… - Bioorganic & Medicinal …, 2014 - Elsevier
GPR119 has emerged as an attractive target for anti-diabetic agents. We identified a structurally novel GPR119 agonist 22c that carries a 5-(methylsulfonyl)indoline motif as an early …
Number of citations: 36 www.sciencedirect.com
T Koshizawa, T Morimoto, G Watanabe… - Bioorganic & Medicinal …, 2017 - Elsevier
We describe the discovery and optimization of a novel series of furo[3,2-d]pyrimidines as G protein-coupled receptor 119 agonists. Agonistic activity of 4 (EC 50 = 129 nM) was improved …
Number of citations: 15 www.sciencedirect.com
O Kubo, K Takami, M Kamaura, K Watanabe… - Bioorganic & Medicinal …, 2021 - Elsevier
We undertook an optimization effort involving propan-2-yl 4-({6-[5-(methanesulfonyl)-2,3-dihydro-1H-indol-1-yl]pyrimidin-4-yl}oxy)piperidine-1-carboxylate 1, which we had previously …
Number of citations: 7 www.sciencedirect.com
A Manaithiya, O Alam, V Sharma, MJ Naim, S Mittal… - Bioorganic …, 2021 - Elsevier
Diabetes mellitus type 2 (T2D) is a group of genetically heterogeneous metabolic disorders whose frequency has gradually risen worldwide. Diabetes mellitus Type 2 (T2D) has started …
Number of citations: 18 www.sciencedirect.com
IN Tyurenkov, AA Ozerov, DV Kurkin… - Russian Chemical …, 2018 - iopscience.iop.org
A G-protein-coupled receptor, GPR119, is a promising pharmacological target for a new class of hypoglycaemic drugs with an original mechanism of action, namely, increase in the …
Number of citations: 12 iopscience.iop.org
K Ritter, C Buning, N Halland… - Journal of medicinal …, 2016 - ACS Publications
In this Perspective, recent advances and challenges in the development of GPR119 agonists as new oral antidiabetic drugs will be discussed. Such agonists are expected to exhibit a …
Number of citations: 127 pubs.acs.org
T Koshizawa, T Morimoto, G Watanabe… - Bioorganic & Medicinal …, 2018 - Elsevier
Herein, we describe the discovery, synthesis, and evaluation of a novel series of spiro[chromane-2,4′-piperidine] derivatives as G-protein-coupled receptor 119 agonists. Their initial …
Number of citations: 9 www.sciencedirect.com
JL Bravo - 2021 - search.proquest.com
Three frames from a molecular dynamics simulation run of a GPR119 receptor homology model were used for this study. The homology model was validated by virtually screening 76 …
Number of citations: 0 search.proquest.com
原田一人 - 2020 - ncu.repo.nii.ac.jp
キサミド DMF Dimethylformamide ジメチルホルムアミド DMSO Dimethyl sulfoxide ジメチルスルホキシド DPPA Diphenylphosphoryl azide ジフェニルリン酸アジド EC50 Half-maximal effective …
Number of citations: 5 ncu.repo.nii.ac.jp
佐藤健二郎 - 博士学位論文/本文(平成27 年度授与), 2016
Number of citations: 5

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